N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide
Overview
Description
“N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine or its derivatives.
Introduction of the sulfonamide group: This step often involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base.
Alkylation: The diethyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
“N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).
Acids: Hydrochloric acid (HCl), sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while hydrolysis might yield carboxylic acids or other functionalized pyrazoles.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: As a lead compound for drug development.
Industry: In the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. Detailed studies, including molecular docking and biochemical assays, would be required to elucidate the exact mechanism.
Comparison with Similar Compounds
Similar Compounds
- N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-carboxamide
- N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-thiol
Uniqueness
The uniqueness of “N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole-4-sulfonamide” lies in its specific functional groups and their arrangement, which can impart distinct chemical and biological properties compared to similar compounds. For instance, the presence of the sulfonamide group might enhance its solubility and bioavailability, making it a more effective candidate for certain applications.
Properties
IUPAC Name |
N,N-diethyl-3,5-dimethyl-1-(3-nitrobenzoyl)pyrazole-4-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-5-18(6-2)26(24,25)15-11(3)17-19(12(15)4)16(21)13-8-7-9-14(10-13)20(22)23/h7-10H,5-6H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEDGANHOJIZCMX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(N(N=C1C)C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.